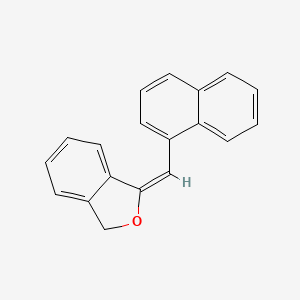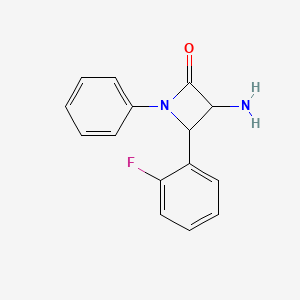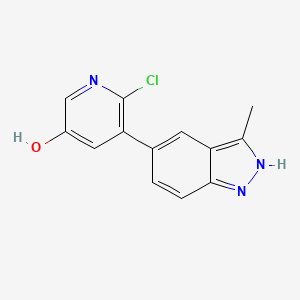![molecular formula C11H14BrNO B11858843 2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine CAS No. 832724-75-1](/img/structure/B11858843.png)
2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine is an organic compound that features an aziridine ring substituted with a bromomethyl group and a 3-methoxyphenylmethyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine typically involves the reaction of 3-methoxybenzylamine with an appropriate bromomethylating agent under controlled conditions. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromomethyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The aziridine ring can be opened under reductive conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include amines and ring-opened derivatives.
科学的研究の応用
2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine involves its reactivity due to the strained aziridine ring and the presence of the bromomethyl group. The compound can interact with nucleophiles, leading to ring-opening reactions and the formation of new bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
Uniqueness
2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine is unique due to its combination of an aziridine ring and a bromomethyl group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for creating a wide range of complex molecules.
特性
CAS番号 |
832724-75-1 |
|---|---|
分子式 |
C11H14BrNO |
分子量 |
256.14 g/mol |
IUPAC名 |
2-(bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-4-2-3-9(5-11)7-13-8-10(13)6-12/h2-5,10H,6-8H2,1H3 |
InChIキー |
KXNSOYVFWZNABF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)CN2CC2CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[(4-Chlorophenyl)methyl]isoquinoline](/img/structure/B11858781.png)


![1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)-](/img/structure/B11858802.png)

![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)-](/img/structure/B11858822.png)


